molecular formula C15H18ClNO2 B1139338 Agomelatine hydrochloride

Agomelatine hydrochloride

Número de catálogo: B1139338
Peso molecular: 279.76 g/mol
Clave InChI: ZJVMEXOLMFNQPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de S-20098 implica varios pasos, comenzando con los compuestos precursores. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial del hidrocloruro de S-20098 sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, e implica:

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de S-20098 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados del hidrocloruro de S-20098, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Major Depressive Disorder

Agomelatine is primarily indicated for the treatment of major depressive episodes in adults. A meta-analysis demonstrated its efficacy comparable to SSRIs like paroxetine and sertraline, with significant improvements noted in patients with severe depression .

Efficacy Studies:

  • Short-term Efficacy: Ten placebo-controlled trials have shown significant efficacy in six studies, particularly in patients with severe depression .
  • Long-term Efficacy: A relapse prevention study indicated sustained antidepressant efficacy over time .

Table 1: Summary of Efficacy Studies on Agomelatine

Study TypeNumber of PatientsEfficacy Rate (%)Comparison Group
Placebo-Controlled TrialsVaries73.5 (response)Placebo
Meta-analysis21 antidepressantsComparable to SSRIsSSRIs
Long-term Follow-upVariesSustained efficacyN/A

Anhedonia and Somatic Symptoms

Recent studies have evaluated agomelatine's impact on anhedonia and somatic symptoms among patients with MDD. A prospective study involving 93 patients found significant improvements in anhedonia scores and somatic symptoms after nine weeks of treatment .

Case Study Insights:

  • Response Rates: The study reported a response rate of 73.5% and remission rate of 39.7% after nine weeks.
  • Quality of Life Improvement: Quality of life scores improved significantly, indicating broader therapeutic benefits beyond mood enhancement .

Table 2: Treatment Outcomes for Anhedonia and Somatic Symptoms

Measurement ToolBaseline ScoreWeek 9 Scorep-value
HAMD-17 Total ScoreVariesSignificant decrease<0.001
Arizona Sexual Dysfunction ScaleVariesSignificant decrease<0.001
Q-LES-Q-SF ScoreVariesSignificant increase<0.001

Circadian Rhythm Disorders

Agomelatine has been shown to resynchronize circadian rhythms in animal models and has potential applications in treating circadian rhythm sleep disorders like delayed sleep phase syndrome . Its ability to induce phase shifts in sleep patterns makes it a candidate for further research in this area.

Safety Profile

Agomelatine is generally well-tolerated, with a lower incidence of sexual side effects compared to SSRIs. However, it is contraindicated in patients with liver impairment due to potential hepatotoxic effects observed in clinical trials . Regular monitoring of liver function is recommended during treatment.

Table 3: Common Adverse Effects Associated with Agomelatine

Adverse EffectIncidence (%)
Increased ALT/AST1.2% (25 mg)
Hepatic failureRare
Skin reactions (e.g., eczema)Uncommon

Mecanismo De Acción

El hidrocloruro de S-20098 ejerce sus efectos a través de:

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

El hidrocloruro de S-20098 es único debido a su doble acción como agonista del receptor de melatonina y antagonista del receptor de serotonina. Esta combinación de acciones lo hace particularmente efectivo en el tratamiento de episodios depresivos mayores con interrupciones del ritmo circadiano .

Actividad Biológica

Agomelatine hydrochloride is a novel antidepressant that has garnered attention due to its unique mechanism of action, which involves both melatonergic and serotonergic pathways. This article explores the biological activity of agomelatine, focusing on its pharmacodynamics, clinical efficacy, and potential therapeutic applications.

Agomelatine acts primarily as an agonist at the melatonin receptors MT1 and MT2, with high affinity (K_i values of approximately 0.1 nM and 0.12 nM, respectively) . In addition to its melatonergic activity, agomelatine also functions as an antagonist at the serotonin 5-HT2C and 5-HT2B receptors (K_i values of 631 nM and 660 nM, respectively) . This dual action contributes to its antidepressant effects and its ability to resynchronize circadian rhythms.

Key Biological Activities:

  • Melatonergic Agonism: Enhances sleep quality and regulates circadian rhythms.
  • Serotonergic Antagonism: Increases norepinephrine and dopamine availability in the prefrontal cortex, contributing to antidepressant effects.
  • Neuroprotective Effects: Induces neurogenesis and cell proliferation in neuronal cultures .

Pharmacological Profile

Agomelatine's pharmacological profile distinguishes it from traditional antidepressants. It does not inhibit monoamine uptake and shows no significant affinity for adrenergic, histaminergic, cholinergic, or dopaminergic receptors . This specificity may lead to a favorable side effect profile compared to standard SSRIs.

Table 1: Comparison of Agomelatine with Traditional Antidepressants

FeatureAgomelatineSSRIs
MechanismMelatonergic agonist + Serotonin antagonistSerotonin reuptake inhibitor
Sleep ArchitectureImproves significantlyOften disrupts sleep
Sexual Side EffectsFewerCommon
Withdrawal SymptomsNone reportedCommon
Liver Function MonitoringRequiredNot typically required

Clinical Evidence

Clinical trials have demonstrated the efficacy of agomelatine in treating major depressive disorder (MDD). A notable study indicated that patients receiving a dosage of 25 mg/day showed significant improvements in depression scores compared to placebo within two weeks . The Hamilton Depression Rating Scale (HAM-D) scores decreased significantly in agomelatine-treated patients, demonstrating its rapid onset of action.

Case Study Highlights:

  • Study Design: Double-blind, placebo-controlled trials.
  • Participants: Adults diagnosed with MDD.
  • Results:
    • Agomelatine (25 mg/day) vs. placebo: Significant reduction in HAM-D scores (from 26.1 ± 2.6 to 17.5 ± 7.4) .
    • Improvement in Clinical Global Impression Scale (CGI-S) scores: Agomelatine group showed a CGI-S score of 3.2 ± 1.3 compared to placebo's 3.6 ± 1.3 (P = 0.0017).

Neuroprotective Properties

Research indicates that agomelatine may also exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival. In vitro studies have shown that agomelatine can reduce apoptosis in PC12 cells by modulating glutathione levels and reactive oxygen species . This suggests potential applications beyond depression, including neurodegenerative disorders.

Propiedades

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;/h3-7,10H,8-9H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVMEXOLMFNQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.